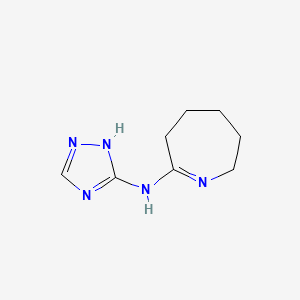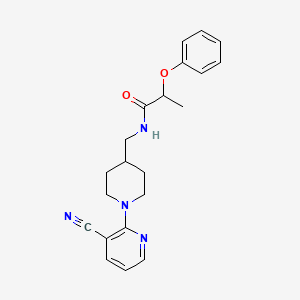![molecular formula C20H23N5O3 B2900911 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-55-5](/img/structure/B2900911.png)
3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound's structure is characterized by a fusion of purine and imidazo moieties, decorated with functional groups such as ethoxyethyl, methyl, and tolyl substituents. Its diverse structural features make it a versatile candidate for a broad spectrum of chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include:
Starting materials: : Select aromatic precursors and aliphatic reagents.
Condensation reactions: : Utilize aldehydes and ketones to form intermediates.
Cyclization: : Employ intramolecular cyclization conditions to fuse purine and imidazo rings.
Functionalization: : Introduce ethoxyethyl, methyl, and tolyl groups through selective substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve:
Batch reactors: : For precise control over reaction conditions.
Continuous flow reactors: : For enhanced efficiency and scalability.
Purification techniques: : Employ crystallization, distillation, and chromatography to achieve high purity.
化学反应分析
Types of Reactions: 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: : Can form oxidized derivatives under strong oxidizing conditions.
Reduction: : Reduction of certain functional groups may lead to new analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions to modify the compound further.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents, alkyl halides, nucleophiles.
Major Products: The major products from these reactions often retain the core structure but with modified functional groups that can alter biological and chemical properties.
科学研究应用
Chemistry:
Building block: : Used in the synthesis of more complex molecules.
Catalysts: : As ligands or catalysts in organic reactions.
Biochemical studies: : Probe interactions with biological macromolecules.
Drug development: : Potential as a lead compound for novel therapeutics.
Pharmacological studies: : Investigation into its effects on biological pathways.
Therapeutic agents: : May serve as a prototype for developing drugs targeting specific diseases.
Material science: : Possible use in the development of advanced materials.
Chemical manufacturing: : Intermediate in the production of other industrial chemicals.
作用机制
The mechanism of action for 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mode of action may include:
Binding to active sites: : Inhibiting enzyme activity or receptor function.
Modulating pathways: : Altering signaling pathways and gene expression.
Inducing conformational changes: : Affecting the structure of target molecules.
相似化合物的比较
3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups and structural framework. Similar compounds may include:
Purine derivatives: : Varying functional groups on the purine ring.
Imidazo[2,1-f]purine analogs: : Different substituents on the imidazo and purine rings.
Other fused heterocycles: : Compounds with fused ring systems and similar functionalization patterns.
All set! Anything more you'd like to deep dive into?
属性
IUPAC Name |
2-(2-ethoxyethyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-28-11-10-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-9-7-6-8-13(15)2/h6-9,12H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKADPTVXQNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2900833.png)
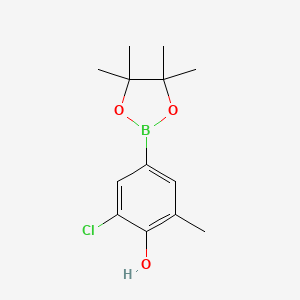
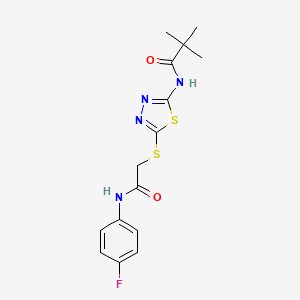
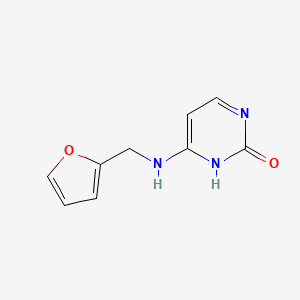
![ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900841.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)
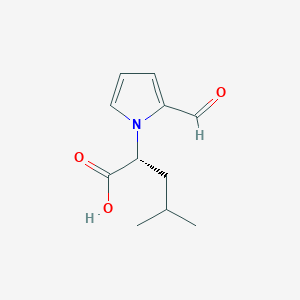
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2900846.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900847.png)
![{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)
